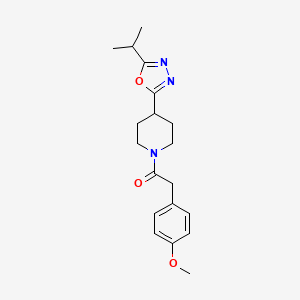

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

This compound features a piperidine core substituted with a 5-isopropyl-1,3,4-oxadiazole moiety at the 4-position and a 4-methoxyphenyl ethanone group at the 1-position.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)17(23)12-14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWISQVPAHWWJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- An oxadiazole ring , known for its role in various pharmacological activities.

- A piperidine moiety , which enhances its interaction with biological targets.

- A methoxyphenyl group , contributing to its lipophilicity and potential receptor binding.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Studies have highlighted the anticancer properties of oxadiazole derivatives. The compound's structure may facilitate interactions with specific cellular targets involved in cancer proliferation and survival. For example:

- In vitro studies demonstrated that certain oxadiazole derivatives inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.

Antioxidant Activity

The antioxidant capacity of oxadiazole compounds has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

- Cell Cycle Interference : Some studies suggest that oxadiazole derivatives can disrupt cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives closely related to the compound :

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated significant inhibitory effects on various cancer cell lines. Research shows that derivatives with oxadiazole moieties can inhibit telomerase activity in gastric cancer cells, indicating their potential as anticancer agents .

- A specific study reported that certain oxadiazole derivatives exhibited IC50 values lower than those of established anticancer drugs, suggesting enhanced efficacy .

- Antimicrobial Activity

-

Neurological Applications

- Compounds with oxadiazole structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Some derivatives have shown promise in modulating metabotropic glutamate receptors, which are crucial in various neurological pathways .

Synthesis and Derivative Development

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multi-step reactions starting from readily available precursors. The introduction of substituents at specific positions on the oxadiazole ring can significantly influence the biological activity of the resulting compounds.

Case Studies and Research Findings

A review of literature reveals several case studies where similar oxadiazole derivatives have been synthesized and tested:

- Telomerase Inhibition : A series of oxadiazole derivatives were evaluated for their ability to inhibit telomerase in cancer cell lines, with some showing promising results comparable to existing treatments .

- Antimicrobial Efficacy : Derivatives were tested against various microbial strains, demonstrating effective inhibition and suggesting potential use in treating infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives

(a) 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

- Molecular Formula : C23H24FN3O2

- Molar Mass : 393.45 g/mol

- Predicted density: 1.218 g/cm³; Boiling point: 583.4°C .

- Comparison : The fluorophenyl group in this analog may confer stronger intermolecular interactions compared to the isopropyl group in the target compound, affecting solubility and crystallinity.

(b) 1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanone

- Comparison : The biphenyl-methoxy group in this compound extends π-π stacking capacity, unlike the single methoxyphenyl group in the target compound, which may reduce steric hindrance.

Oxadiazole-Ethanone Hybrids

(a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone

- Molecular Formula : C15H16N4O3

- Molar Mass : 300.31 g/mol

- Key Features :

(b) (E)-3-(4-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Key Features: Extended conjugation via propenone linker enhances UV absorption, useful in photophysical applications .

- Comparison: The propenone spacer differentiates this compound’s electronic profile from the ethanone-linked target molecule, altering reactivity and bioactivity.

Physicochemical and Pharmacological Data Comparison

Research Findings and Implications

- Synthetic Feasibility : Analogous compounds (e.g., ) suggest the target molecule can be synthesized via nucleophilic substitution between α-halo ketones and heterocyclic amines.

- Bioactivity Trends : Oxadiazole derivatives with electron-withdrawing groups (e.g., fluorophenyl ) show enhanced metabolic stability, while methoxyphenyl groups improve membrane permeability .

- Structural Insights: Piperidine-oxadiazole hybrids exhibit conformational rigidity, favoring receptor binding compared to flexible ethanone derivatives .

Q & A

Q. How can researchers optimize the synthetic yield of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone?

- Methodological Answer : Optimization involves:

- Reaction Condition Control : Use anhydrous solvents (e.g., dimethylformamide) under inert atmospheres to minimize hydrolysis of sensitive intermediates .

- Catalyst Selection : Employ coupling agents like EDCI/HOBt for amide bond formation between piperidine and oxadiazole precursors, enhancing reaction rates and selectivity .

- Purification Techniques : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in methanol to isolate high-purity product .

- Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 for nucleophilic substitutions) to minimize side products .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the presence of key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ ion) and detects isotopic patterns for chlorine-containing intermediates .

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm) and C-N vibrations in the oxadiazole ring (~1250 cm) .

- HPLC Purity Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability in cell-based assays .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to isolate contributions of specific substituents to activity .

- Orthogonal Validation : Cross-validate results using complementary assays (e.g., microbial growth inhibition for antimicrobial claims and enzymatic inhibition for mechanistic studies) .

- Data Normalization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds and account for batch-to-batch variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., bacterial DNA gyrase or kinase domains), focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the piperidine moiety .

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities, correlating with experimental IC values .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) using tools like PharmaGist to prioritize analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data versus computational structural predictions?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for crystallographic refinement, applying restraints for flexible groups (e.g., piperidine ring puckering) to improve model accuracy .

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles to identify conformational mismatches .

- Temperature Factors (B-factors) : Analyze high B-factors in crystallographic models to distinguish static disorder from dynamic flexibility in the oxadiazole moiety .

- Cross-Validation : Overlay crystal structures with docking poses to assess steric clashes or unrealistic torsion angles in computational models .

Tables of Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 191–193°C | |

| LogP (Lipophilicity) | Shake-Flask Method | 2.8 ± 0.3 | |

| IC (Antimicrobial) | Broth Microdilution | 8.2 µM (vs. S. aureus) | |

| Binding Affinity (Kinase) | Surface Plasmon Resonance | K = 12.5 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.